Reactive Orange 1

Description

Significance of Reactive Azo Dyes in Industrial Effluents

Azo dyes, including reactive dyes like Reactive Orange 1, represent the largest and most versatile class of synthetic colorants used in a multitude of industries, most notably the textile sector. researchgate.netfkit.hr Their widespread use is attributed to their cost-effectiveness, high color intensity, and good fastness properties. researchgate.net However, the dyeing process is often inefficient, leading to a significant portion of the dye—ranging from 10% to 50% for some reactive dyes—being lost to wastewater. mdpi.comaloki.hu This results in large volumes of brightly colored effluents being discharged into the environment. fkit.hr The complex aromatic structures of azo dyes make them persistent and difficult to degrade, posing a significant challenge to conventional wastewater treatment methods. capes.gov.brcdnsciencepub.com

Environmental Impact of Textile Wastewater Contamination

The discharge of untreated or inadequately treated textile wastewater has far-reaching environmental consequences. researchgate.netsensorex.com This effluent is a complex mixture of residual dyes, auxiliary chemicals, and other pollutants that can severely impact aquatic ecosystems and public health. iwaponline.comiwaponline.com

Persistence and Recalcitrance to Conventional Treatment

Reactive azo dyes are designed to be stable and resistant to fading, which unfortunately also translates to their persistence in the environment. capes.gov.briwaponline.com Their complex molecular structures are recalcitrant to degradation by conventional wastewater treatment processes, particularly aerobic biological treatments. aloki.hucdnsciencepub.com Many of these dyes are xenobiotic compounds, meaning they are foreign to biological systems and, therefore, not easily broken down by naturally occurring microorganisms. fkit.hrnih.gov This resistance to degradation allows them to persist in water bodies for extended periods, leading to long-term contamination. capes.gov.brnih.gov

Bioaccumulation Potential in Aquatic Systems

The persistence of reactive dyes in the environment raises concerns about their potential for bioaccumulation. iwaponline.comrsc.org Bioaccumulation is the process by which organisms absorb substances from their environment at a rate faster than they can excrete or metabolize them, leading to a buildup of the substance in their tissues. rsc.org While some studies suggest that the high molecular weight and water solubility of many reactive dyes may limit their bioaccumulation potential, their degradation products, such as aromatic amines, can be more readily absorbed by aquatic organisms. researchgate.netnih.gov The accumulation of these dyes and their byproducts in the food chain can pose a threat to both aquatic life and human health. researchgate.netcapes.gov.brtheearthcall.com Research has shown that reactive dyes can be bioaccumulated by certain microorganisms, such as thermophilic cyanobacteria. researchgate.net

Contributions to Eutrophication, Odor, and Turbidity

The release of textile effluents into water bodies contributes significantly to aesthetic and ecological problems. iwaponline.comnih.gov The intense color of the wastewater increases the turbidity of the water, which reduces light penetration. mdpi.commlsu.ac.in This inhibition of sunlight disrupts the process of photosynthesis in aquatic plants and algae, affecting the entire aquatic food web. nih.govmlsu.ac.in Furthermore, the decomposition of the organic matter present in the effluent can lead to the depletion of dissolved oxygen, creating anoxic conditions that are harmful to fish and other aquatic organisms. mdpi.com The presence of various chemicals and their breakdown products can also result in the generation of unpleasant odors. mdpi.comiwaponline.com Additionally, the high concentrations of nutrients like nitrogen and phosphorus from dyeing auxiliaries can lead to eutrophication, an overgrowth of algae that further depletes oxygen levels. iwaponline.comnih.gov

Research Imperatives for Advanced Remediation Technologies

The limitations of conventional wastewater treatment methods in effectively removing reactive azo dyes have necessitated the development of advanced remediation technologies. aloki.hucdnsciencepub.com Research is actively exploring a range of physical, chemical, and biological processes to address this challenge. Advanced oxidation processes (AOPs), such as ozonation and Fenton's reagent, have shown promise in degrading the complex molecules of these dyes. iwaponline.comutar.edu.my Other approaches include membrane filtration, adsorption using various materials, and combined processes like ultrasonication followed by ultrafiltration. utar.edu.myresearchgate.net Biological methods, including the use of specialized microorganisms and enzymes capable of breaking down azo bonds under specific conditions, are also being investigated as a more environmentally friendly and cost-effective solution. nih.govsciepub.comijbiotech.com The development of efficient and scalable hybrid techniques that combine different treatment methods is a key area of ongoing research. iwaponline.com

Chemical Identity of this compound

| Property | Value | Source |

| Common Name | This compound | worlddyevariety.com |

| C.I. Name | C.I. This compound | worlddyevariety.com |

| CAS Registry Number | 6522-74-3 | worlddyevariety.comchemicalbook.com |

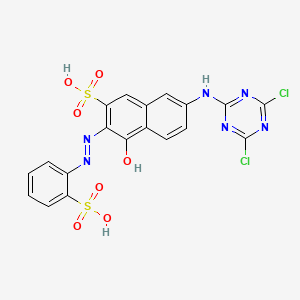

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | worlddyevariety.com |

| Molecular Weight | 615.34 g/mol | worlddyevariety.com |

| Molecular Structure Class | Single azo | worlddyevariety.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N6O7S2/c20-17-23-18(21)25-19(24-17)22-10-5-6-11-9(7-10)8-14(36(32,33)34)15(16(11)28)27-26-12-3-1-2-4-13(12)35(29,30)31/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAHDGWGMUDBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064399 | |

| Record name | 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6522-74-3 | |

| Record name | Reactive Brilliant Orange X-GN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6522-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 7-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006522743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Oxidation Processes Aops for Reactive Orange 1 Degradation

Electrochemical Oxidation Systems

Electrochemical oxidation is an effective method for the treatment of textile effluents containing dyes like Reactive Orange 1. This process relies on the generation of highly reactive species, primarily at the anode, which then attack and break down the complex dye molecules.

Principles and Mechanisms of Anodic Oxidation

Anodic oxidation for the degradation of organic pollutants such as this compound involves the transfer of electrons from the organic molecule to the anode surface, leading to its oxidation. This can occur through direct electron transfer or, more commonly, through the action of powerful oxidizing agents generated in situ. The process is governed by the principles of electrochemistry, where the application of an electrical potential drives non-spontaneous redox reactions.

The degradation of azo dyes at the anode can proceed through the generation of hydroxyl radicals (•OH) from the electrochemical discharge of water. These radicals are highly reactive and non-selective, enabling them to oxidize a wide range of organic compounds, including the chromophoric azo bond (-N=N-) and aromatic rings of the dye molecule. The ultimate goal of this process is the complete mineralization of the dye into carbon dioxide, water, and inorganic ions.

Direct and Indirect Electrochemical Oxidation Pathways

The electrochemical degradation of this compound can proceed via two main pathways: direct and indirect oxidation.

In direct electrochemical oxidation , the dye molecule is first adsorbed onto the anode surface and then oxidized through a direct transfer of electrons to the anode. This pathway is highly dependent on the nature of the electrode material and the electrode potential.

In indirect electrochemical oxidation , the degradation is mediated by strong oxidizing agents that are electrochemically generated in the solution. These mediators include hydroxyl radicals (•OH), which can be produced from the oxidation of water at the anode surface, and other species like active chlorine (e.g., hypochlorite), which can be formed if chloride ions are present in the electrolyte. These electrogenerated oxidants then react with the this compound molecules in the bulk solution, leading to their degradation. For many textile wastewaters, which often have high salt content, the indirect pathway involving active chlorine can be particularly significant.

Investigation of Electrode Materials and Configurations

Platinum electrodes have been utilized in the electrochemical study of this compound. Experiments involving a platinum disk working electrode have been conducted to analyze the electrochemical behavior of this dye. plos.orgplos.org The use of platinum electrodes in electrochemical systems can facilitate the oxidation of organic compounds, although their high cost and potential for fouling can be limiting factors in large-scale applications.

Boron-Doped Diamond (BDD) electrodes are considered highly effective anode materials for wastewater treatment due to their wide potential window, high chemical stability, and exceptional ability to generate hydroxyl radicals. The microstructure of BDD electrodes, including grain size, grain boundaries, surface boron concentration, and the ratio of sp³/sp² carbon, can be manipulated by adjusting deposition parameters, which in turn affects their electrochemical performance. researchgate.net

In the context of dye degradation, the performance of BDD electrodes has been investigated for simulated wastewater containing this compound. researchgate.netresearchgate.netresearchgate.net It has been observed that the degradation of refractory dyes is highly dependent on the microstructure of the BDD electrode. researchgate.net While BDD electrodes may exhibit varied electrocatalytic performance, they show high sensitivity to degradation parameters. researchgate.netresearchgate.netresearchgate.net The optimization of both the electrode microstructure and the operational parameters is crucial for the effective degradation of challenging organic pollutants like this compound. researchgate.netresearchgate.netresearchgate.net

The decolorization rates of different dyes on BDD electrodes are influenced by the molecular structure of the dye. For instance, in one study, the degradation efficiency of various dyes was compared, and it was found that the ease of degradation is dye-specific. researchgate.net

Parametric Optimization of Electrochemical Treatment

Electrochemical treatment is a versatile AOP that utilizes electrical energy to drive chemical reactions for pollutant degradation. The efficiency of this process for this compound degradation is contingent on several key operational parameters. Optimizing these parameters is crucial for maximizing removal efficiency and minimizing energy consumption.

The applied potential and current density are critical factors that directly influence the rate and efficiency of the electrochemical degradation of this compound. Studies have shown that increasing the applied potential generally enhances the rate of color removal. For instance, in an electrochemical flow-cell using a platinum electrode, a color removal of 93% was achieved after 60 minutes of electrolysis at an applied potential of 2.2 V. scielo.brresearchgate.net This is attributed to the increased rate of formation of oxidizing species at the anode.

Similarly, the applied current density has a direct relationship with the degradation rate. In a study using a Ti/PtOx anode, the pseudo-first-order decolorization rate constant increased almost linearly from 0.14 to 0.33 min⁻¹ as the applied current was raised. researchgate.net While a higher current accelerates the reaction, it also leads to a disproportionate increase in specific energy consumption. researchgate.net Therefore, an optimal current density must be selected to balance degradation speed with energy efficiency.

Table 1: Effect of Applied Potential on this compound Degradation

| Applied Potential (V) | Color Removal (60 min) | TOC Removal (Best) | Key Observation |

|---|---|---|---|

| 1.8 | - | 57% | Optimal for total organic carbon removal. scielo.brresearchgate.net |

The presence and concentration of a supporting electrolyte, such as sodium chloride (NaCl), significantly impact the electrochemical degradation process. NaCl is often used because its chloride ions (Cl⁻) can be oxidized at the anode to form powerful secondary oxidants, collectively known as "active chlorine" (Cl₂, HOCl, OCl⁻). researchgate.net These species play a crucial role in the indirect oxidation of the dye molecules.

Research consistently shows that increasing the NaCl concentration enhances the degradation rate of this compound. scielo.brresearchgate.netscite.ai In one study, as the NaCl concentration was increased from 0.25 g/L to 1.00 g/L, the first-order rate constant for color removal at 2.2 V increased from 0.00667 min⁻¹ to 0.02432 min⁻¹. researchgate.net This is due to the greater availability of chloride ions for conversion into reactive chlorine species. scite.ai Furthermore, a higher electrolyte concentration reduces the solution's resistance, which lowers the operating cell potential and, consequently, the energy consumption required for the treatment. scielo.brresearchgate.net

Table 2: Influence of NaCl Concentration on Degradation Rate Constant (k) and Energy Consumption (EEO)

| NaCl Conc. (g/L) | k at 1.8 V (min⁻¹) | EEO at 1.8 V (kWh m⁻³ order⁻¹) | k at 2.2 V (min⁻¹) | EEO at 2.2 V (kWh m⁻³ order⁻¹) |

|---|---|---|---|---|

| 0.25 | 0.00286 | 0.1444 | 0.00667 | 3.5973 |

| 0.50 | 0.00380 | 0.1536 | 0.01242 | 2.1168 |

| 0.75 | 0.00621 | 0.1053 | 0.01982 | 1.0031 |

| 1.00 | 0.01415 | 0.0545 | 0.02432 | 0.9030 |

Data sourced from a study on an undivided electrochemical cell. researchgate.net

The pH of the wastewater solution is a critical parameter that can influence both the structure of the dye molecule and the nature of the electrochemically generated oxidizing species. For the electrochemical degradation of this compound, studies have shown that the process is highly pH-dependent.

Specifically, the degradation efficiency has been observed to decrease as the pH of the solution increases. scielo.brresearchgate.net The best color removal results are typically achieved in acidic conditions. One investigation found that the highest color removal of approximately 94% occurred at a pH of 1.6. researchgate.net As the pH was increased to a more neutral value of 6.3, the color removal dropped to 63%, and in alkaline conditions (pH 12), it fell further to just 27%. researchgate.net This behavior is linked to the speciation of active chlorine; in acidic to near-neutral conditions, the more potent oxidant, hypochlorous acid (HOCl), is the dominant species, whereas in alkaline conditions, the less powerful hypochlorite ion (OCl⁻) prevails.

Table 3: Effect of pH on this compound Color Removal

| Solution pH | Color Removal |

|---|---|

| 1.6 | ~94% |

| 6.3 | 63% |

| 12.0 | 27% |

Data reflects degradation efficiency under specific experimental conditions. researchgate.net

In a study using an electrochemical flow-cell, the flow rate was optimized to maximize degradation. It was determined that a flow rate of 25 cm³ min⁻¹ provided the best performance, with color removal reaching approximately 95% at this rate. scielo.br Increasing the flow rate can enhance the transport of pollutants to the electrode surface, thus improving the degradation rate up to a point where the reaction becomes limited by other factors, such as the rate of oxidant generation.

Conversely, in a different experimental setup using a batch reactor with a magnetic stirrer, the decolorization rate constant was found to be practically independent of the agitation speed. researchgate.net This suggests that under those specific conditions, the process was not limited by mass transfer but likely by the reaction kinetics at the electrode surface or in the bulk solution.

Identification of Reactive Species in Electrochemical Processes (e.g., Hydroxyl Radicals, Hypochlorite)

The degradation of this compound in electrochemical systems occurs through two main pathways: direct oxidation and indirect oxidation. Direct oxidation involves the transfer of electrons directly from the dye molecule to the anode surface. Indirect oxidation, which is often the dominant mechanism, involves the generation of powerful oxidizing species in the solution.

When a chloride-containing electrolyte like NaCl is used, the primary reactive species are "active chlorine," which includes chlorine gas (Cl₂), hypochlorous acid (HOCl), and the hypochlorite ion (OCl⁻). researchgate.net These species are formed from the anodic oxidation of chloride ions. researchgate.net Hypochlorous acid, in particular, is a very strong oxidant responsible for breaking down the chromophore of the dye, leading to decolorization. researchgate.net The absorption maxima for hypochlorous acid and hypochlorite are at 236 nm and 292 nm, respectively, and their appearance can be tracked spectrophotometrically during the process. researchgate.net

Photocatalytic Degradation Methodologies

Photocatalytic degradation is another powerful AOP that utilizes a semiconductor catalyst (photocatalyst) and a light source (e.g., UV or sunlight) to generate reactive oxidizing species. This method has been successfully applied to the degradation of this compound.

Various photocatalysts have been investigated for this purpose. In one study, a CuO/ZnO nanocomposite was synthesized and used for the degradation of a 100 mg/L solution of this compound. electrochemsci.org Complete elimination of the dye was achieved in 120 minutes under UV light irradiation and in just 100 minutes under sunlight. electrochemsci.org The enhanced performance under sunlight was attributed to efficient band gap engineering and the creation of an effective interfacial contact between the CuO and ZnO nanostructures. electrochemsci.org

Another approach involved the use of Ag–AgCl/BiOCl nanocomposites under visible light. This catalyst achieved 92% degradation of this compound within 90 minutes. rsc.orgrsc.org The mechanism was found to be driven primarily by holes (h⁺) acting as the main reactive species, with the loading of Ag–AgCl lowering the recombination rate of electron-hole pairs and improving efficiency. rsc.orgrsc.org

The optimization of photocatalytic processes involves parameters such as catalyst loading and pH. For instance, using a ZnO coated thin film photoreactor, the optimal conditions for degrading a 100 µM solution of this compound were found to be a flow rate of 9 ml/min and a pH of 10. ingentaconnect.com

Table 4: Comparison of Photocatalytic Systems for this compound Degradation

| Photocatalyst | Light Source | Degradation Time | Efficiency |

|---|---|---|---|

| CuO/ZnO Nanocomposite | UV Light | 120 min | 100% |

| CuO/ZnO Nanocomposite | Sunlight | 100 min | 100% |

Heterogeneous Photocatalysis with Titanium Dioxide (TiO2)

Heterogeneous photocatalysis using titanium dioxide (TiO2) is a widely studied AOP for the degradation of organic pollutants. The process relies on the generation of electron-hole pairs in the semiconductor material upon irradiation with light of sufficient energy. These charge carriers can then initiate a series of redox reactions that lead to the formation of highly reactive oxygen species (ROS), which are responsible for the degradation of the target pollutant.

Catalyst Synthesis and Characterization

To enhance the photocatalytic efficiency of TiO2, researchers have focused on the development of nanocomposites. These materials aim to improve light absorption, increase surface area, and reduce the recombination of photogenerated electron-hole pairs.

TiO2/PPy Nanocomposites: One approach involves the combination of TiO2 with conducting polymers like polypyrrole (PPy). TiO2 can be synthesized via the hydrothermal route, while PPy is typically produced through chemical oxidative polymerization. The resulting TiO2/PPy nanocomposites have been investigated for the degradation of Reactive Orange 16, a closely related azo dye, under simulated solar light. The goal of creating these composites is to achieve higher photocatalytic efficiency compared to pure TiO2.

CuO@A-TiO2/Ro-TiO2 Nanocomposites: Another novel approach is the synthesis of CuO@A-TiO2/Ro-TiO2 nanocomposites. In one study, this nanocomposite was synthesized using a hydrothermal technique, which resulted in a monoclinic phase of leaf-shaped copper oxide (CuO) loaded onto a hexagonal wurtzite structure of rod-shaped zinc oxide (ZnO), though the notation in the study refers to TiO2 phases. Characterization using techniques such as Field Emission Scanning Electron Microscopy (FE-SEM) and X-ray Diffraction (XRD) confirmed the structure of the synthesized nanocomposite. Optical analysis revealed the band gap energies of the constituent materials, which is crucial for understanding their photocatalytic activity.

The synthesis and characterization of these nanocomposites are essential steps in developing effective photocatalysts for the degradation of this compound. The properties of the synthesized materials, such as crystal structure, morphology, and optical properties, directly influence their performance in the photocatalytic process.

Mechanisms of Photocatalytic Radical Generation

The degradation of this compound in a TiO2-based photocatalytic system is primarily driven by the action of highly reactive radicals. When TiO2 is irradiated with photons of energy equal to or greater than its band gap, electrons (e-) are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h+). These charge carriers initiate the formation of various reactive oxygen species (ROS).

The photogenerated holes (h+) are powerful oxidizing agents and can directly oxidize the dye molecules adsorbed on the surface of the TiO2 catalyst. More importantly, these holes can react with water molecules (H2O) or hydroxide (B78521) ions (OH-) to produce hydroxyl radicals (•OH). researchgate.net These hydroxyl radicals are extremely reactive and non-selective, enabling them to attack and break down the complex structure of the this compound dye.

Simultaneously, the electrons in the conduction band (e-) can be trapped by molecular oxygen (O2) adsorbed on the catalyst surface, leading to the formation of superoxide (B77818) radical anions (•O2-). researchgate.net These superoxide radicals can further participate in the degradation process, either directly or by contributing to the generation of other ROS. The degradation of Reactive Orange 16 is likely to occur through the cleavage of the C-S bond between the aromatic ring and the sulfonic group, followed by the cleavage of the aromatic ring, C-N, and C-C bonds, and ultimately the cleavage of the N=N azo bond. researchgate.net

Mitigation of Electron-Hole Pair Recombination

Several strategies have been developed to improve charge separation. One effective approach is the creation of heterojunctions by coupling TiO2 with other semiconductors. For instance, in CuO/ZnO nanocomposites used for Reactive Orange 16 degradation, the engineered band gap and the interfacial contact between the two materials facilitate effective charge separation and faster charge transfer. electrochemsci.org

Doping TiO2 with metal or non-metal elements can also create trapping sites for electrons, which prolongs the lifetime of the charge carriers. The deposition of noble metals like silver (Ag) on the surface of TiO2 can act as an electron sink, effectively reducing the recombination rate of electron-hole pairs. acs.org This enhanced charge separation leads to a greater availability of electrons and holes to participate in the redox reactions that generate the reactive radicals responsible for dye degradation.

Furthermore, modifying the surface of TiO2 can also play a role. For example, the presence of phosphate (B84403) can alter the conformation of adsorbed organic matter, which in turn can mitigate electron-hole recombination and facilitate electron transfer to oxygen. nih.gov These modifications are critical for improving the efficiency of TiO2-based photocatalysts in the degradation of this compound.

Visible Light Photocatalysis (e.g., Ag–AgCl/BiOCl Nanocomposites)

To overcome the limitation of TiO2, which is primarily active under UV irradiation, researchers have explored the development of photocatalysts that can harness the abundant energy available in the visible light spectrum. For the degradation of Reactive Orange 16, Ag–AgCl/BiOCl nanocomposites have shown significant promise. rsc.org

These nanocomposites can be synthesized using a simple co-precipitation method. Characterization using various techniques, including X-ray photoelectron spectroscopy (XPS), has shown the co-existence of metallic silver (Ag(0)) and silver ions (Ag(+1)) in the composite. rsc.org The presence of Ag–AgCl loading leads to a reduction in electron-hole pair recombination and charge transfer resistance. rsc.org

One particular composite, designated as AB10, demonstrated superior photocatalytic activity, achieving 92% degradation of Reactive Orange 16 in 90 minutes under visible light. rsc.org Interestingly, control experiments suggested that holes were the primary reactive species in this system, with electrons, hydroxyl radicals, and superoxide anions playing a less significant role. rsc.org In this system, it was proposed that Bi(III) acts as an electron scavenger, being reduced to Bi(0). Both the initially present Ag(0) and the in-situ generated Bi(0) are believed to play a crucial role in enhancing the photocatalytic efficiency due to the localized surface plasmon resonance (LSPR) phenomenon. rsc.org High-resolution mass spectroscopy confirmed the breakdown of the dye into smaller fragments. rsc.org The Ag–AgCl/BiOCl photocatalyst also demonstrated excellent stability and recyclability. rsc.org

Reactor Design and Scaling Considerations for Photocatalysis

The successful implementation of photocatalytic degradation of this compound on an industrial scale hinges on the design and scaling-up of efficient photoreactors. A key challenge is to ensure effective contact between the pollutant, the photocatalyst, and the light source.

For the degradation of Reactive Orange 16, a thin film tubular flow photoreactor with a ZnO catalyst coating has been investigated. researchgate.net This design involves immobilizing the catalyst on a surface, which can simplify the post-treatment process by avoiding the need to separate the catalyst from the treated water. However, immobilized systems can be less effective than slurry systems where the catalyst is freely suspended, due to mass transfer limitations. researchgate.net

The design of photocatalytic reactors must provide a large catalyst surface area to reactor volume ratio to maximize the absorption of light. scholaris.ca In slurry reactors, vigorous stirring is necessary to keep the catalyst particles suspended and ensure a homogenous mixture. For industrial applications, bubble column photoreactors and swirl flow reactors are being developed to improve mass transfer and light distribution. scholaris.ca

Scaling up from laboratory to pilot-scale reactors presents several challenges. scholaris.ca Maintaining uniform light distribution throughout a larger reactor volume becomes more difficult. Mass transfer limitations can also become more pronounced. Therefore, careful consideration of the reactor geometry, light source configuration, and hydrodynamics is crucial for the successful industrial application of photocatalysis for the treatment of wastewater containing this compound.

Optimization of Photocatalytic Parameters

The efficiency of the photocatalytic degradation of this compound is influenced by several operational parameters. Optimizing these parameters is crucial for maximizing the degradation rate and ensuring the cost-effectiveness of the treatment process.

Effect of Catalyst Concentration: The concentration of the photocatalyst plays a significant role. Initially, an increase in catalyst loading generally leads to an enhanced degradation rate due to the increased number of available active sites. However, beyond an optimal concentration, the degradation efficiency may decrease. This is because excessive catalyst particles can lead to light scattering and a reduction in light penetration into the solution, as well as particle agglomeration which reduces the effective surface area. aensiweb.com For the degradation of Reactive Orange 16 using a CuO@A-TiO2/Ro-TiO2 nanocomposite, the degradation efficiency was found to increase with catalyst concentration up to 1.5 g/L. acs.org

Effect of Dye Concentration: The initial concentration of the dye also affects the degradation rate. Generally, a higher initial dye concentration leads to a lower degradation efficiency. This can be attributed to the fact that at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can block the active sites and hinder the generation of hydroxyl radicals. nih.gov Additionally, the increased color intensity of the solution at higher concentrations can prevent light from reaching the catalyst surface. nih.gov

Effect of pH: The pH of the solution is another critical parameter as it influences the surface charge of the photocatalyst and the speciation of the dye molecule. For the degradation of Reactive Orange 16, which is an anionic dye, the degradation is influenced by the pH. The point of zero charge (pHpzc) of the photocatalyst determines its surface charge. At a pH below the pHpzc, the catalyst surface is positively charged, which can enhance the adsorption of anionic dyes through electrostatic attraction, potentially leading to higher degradation rates. Conversely, at a pH above the pHpzc, the surface is negatively charged, which can repel anionic dyes. Studies on the degradation of Reactive Orange 16 have been conducted at various pH levels to determine the optimal conditions. researchgate.netnih.gov

Table 1: Investigated Nanocomposites for this compound Degradation

| Catalyst | Synthesis Method | Target Pollutant | Key Findings |

|---|---|---|---|

| TiO2/PPy | Hydrothermal and chemical oxidative polymerization | Reactive Orange 16 | Aims for higher photocatalytic efficiency than pure TiO2. |

| CuO@A-TiO2/Ro-TiO2 | Hydrothermal technique | Reactive Orange 16 | Complete elimination of 100 mg/L RO16 solution in 120 min (UV) and 100 min (sunlight). acs.org |

| Ag–AgCl/BiOCl | Co-precipitation | Reactive Orange 16 | Achieved 92% degradation in 90 minutes under visible light. rsc.org |

Table 2: Optimal Parameters for Reactive Orange 16 Degradation

| Parameter | Optimal Condition | Catalyst | Reference |

|---|---|---|---|

| Catalyst Concentration | 1.5 g/L | CuO@A-TiO2/Ro-TiO2 | acs.org |

| pH | 10 | ZnO | researchgate.net |

| Initial Dye Concentration | 100 µM | ZnO | researchgate.net |

Photocatalyst Dose

The concentration of the photocatalyst is a critical parameter in the degradation of this compound. An optimal catalyst loading is essential to ensure a sufficient number of active sites for the reaction to proceed efficiently. However, an excess of the photocatalyst can be detrimental to the degradation process.

Research has shown that for the photocatalytic degradation of Reactive Orange 16, the degradation efficiency increases with an increase in the catalyst amount up to a certain point. One study found that the highest photocatalytic degradation efficiency was achieved with a catalyst dosage of 7.5 mg. Beyond this optimal dose, a decrease in efficiency was observed. This phenomenon is attributed to the accumulation and aggregation of catalyst particles, which can block the active sites and reduce the penetration of light, thereby hindering the generation of hydroxyl radicals.

Similarly, in the degradation of Reactive Orange 4, an optimal catalyst dose of 1 g/L was identified. Increasing the catalyst concentration beyond this point did not significantly improve the degradation rate and could lead to unnecessary excess of catalyst in the solution.

Table 1: Effect of Photocatalyst Dose on Reactive Orange Degradation

| Reactive Dye | Optimal Photocatalyst Dose | Observation |

| Reactive Orange 16 | 7.5 mg | Efficiency decreased with higher concentrations due to particle accumulation. |

| Reactive Orange 4 | 1 g/L | Higher doses did not significantly improve degradation. |

Initial Dye Concentration

The initial concentration of the dye in the wastewater significantly impacts the efficiency of the photocatalytic degradation process. Generally, a higher initial dye concentration leads to a lower degradation efficiency.

For instance, studies on Reactive Orange 16 have demonstrated that the degradation process is more efficient at lower initial dye concentrations. researchgate.netutm.my This is a common trend observed in the photocatalytic degradation of various azo dyes. mdpi.com The relationship between the initial dye concentration and the degradation rate often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the dye at any given time.

Table 2: Influence of Initial Dye Concentration on Degradation Efficiency

| Dye Concentration | Degradation Efficiency | Rationale |

| Low | High | More available active sites on the photocatalyst and better light penetration. |

| High | Low | Active sites on the photocatalyst become saturated, and light penetration is reduced. |

Solution pH and Temperature

The pH of the solution and the reaction temperature are critical parameters that can significantly influence the rate of degradation of this compound. The pH affects the surface charge of the photocatalyst and the ionization state of the dye molecule, while temperature influences the reaction kinetics.

For the biodegradation of Reactive Orange 16, the highest decolorization of 94.5% was achieved at a pH of 8. nih.gov The degradation was observed to be considerably reduced in both acidic and more alkaline conditions. nih.gov In another study on the photocatalytic degradation of Reactive Orange 4, the maximum rate of decolorization was observed in a basic medium at pH 11. These findings highlight that the optimal pH for degradation can vary depending on the specific reactive orange dye and the treatment method employed.

Temperature also plays a crucial role. In the biodegradation of Reactive Orange 16, the maximum decolorization of 94.13% occurred at a temperature of 35°C. nih.gov The efficiency was maintained over a temperature range of 25-45°C, but a significant drop in decolorization was observed at 55°C. nih.gov This suggests that there is an optimal temperature range for the enzymatic activities responsible for biodegradation. For photocatalytic processes, an increase in temperature can enhance the reaction rate up to a certain point, beyond which it may not have a significant effect or could even be detrimental.

Table 3: Optimal pH and Temperature for Reactive Orange Degradation

| Reactive Dye | Optimal pH | Optimal Temperature |

| Reactive Orange 16 (Biodegradation) | 8 | 35°C |

| Reactive Orange 4 (Photocatalysis) | 11 | Not specified |

Effect of Light Source and Intensity (UV, Simulated Solar Light, Sunlight)

The nature and intensity of the light source are fundamental to the photocatalytic degradation of this compound. The process relies on the absorption of photons by the photocatalyst to generate electron-hole pairs, which in turn produce reactive oxygen species.

Studies have shown that both UV light and sunlight can be effective in degrading Reactive Orange 16. In one study, complete elimination of a 100 mg/l solution of Reactive Orange 16 was achieved after 120 minutes under UV light illumination using a CuO/ZnO nanocomposite photocatalyst. electrochemsci.org Interestingly, the same study found that degradation was faster under sunlight, with complete removal in 100 minutes. electrochemsci.org This suggests that the broader spectrum of sunlight, including both UV and visible light, can be more efficient for certain photocatalysts.

The intensity of the light source also plays a direct role in the degradation rate. Higher light intensity generally leads to a higher rate of electron-hole pair generation, thus increasing the concentration of hydroxyl radicals and accelerating the degradation of the dye. However, at very high intensities, the rate of recombination of electron-hole pairs can also increase, potentially leading to a plateau in the degradation rate. The efficiency of the process can be improved at lower initial dye concentrations and higher intensities of UV light.

Table 4: Comparison of Light Sources for Reactive Orange 16 Degradation

| Light Source | Time for 100% Degradation (100 mg/l RO16) | Photocatalyst |

| UV Light | 120 minutes | CuO/ZnO nanocomposite |

| Sunlight | 100 minutes | CuO/ZnO nanocomposite |

Influence of Sacrificial Reagents and Inorganic Anions

The presence of other chemical species in the wastewater, such as sacrificial reagents and inorganic anions, can significantly influence the efficiency of the photocatalytic degradation of this compound.

Sacrificial Reagents: Sacrificial reagents, often electron donors or acceptors, can enhance the degradation process by preventing the recombination of photogenerated electron-hole pairs. For instance, hydrogen peroxide (H₂O₂) can act as an electron scavenger, thereby increasing the availability of holes to react with water or hydroxide ions to produce hydroxyl radicals. In the degradation of Orange G, a related azo dye, the addition of H₂O₂ was found to have a positive effect on the degradation efficacy. mdpi.com This principle is applicable to the degradation of this compound, where the presence of an optimal concentration of a sacrificial reagent can significantly boost the degradation rate.

Inorganic Anions: Industrial wastewater often contains various inorganic anions that can interfere with the photocatalytic process. These anions can act as scavengers of hydroxyl radicals, thereby reducing the degradation efficiency. The inhibitory effect of different anions can vary. For the gamma-ray induced degradation of Reactive Orange 16, the presence of inorganic anions was found to inhibit the process in the following order: NO₃⁻ > CO₃²⁻ > HCO₃⁻ > CH₃COO⁻ > Cl⁻. researchgate.netutm.my This indicates that nitrate (B79036) ions have the most significant inhibitory effect, while chloride ions have the least. The presence of these anions in the wastewater needs to be considered when designing a treatment process, as they can compete with the dye molecules for the reactive oxidizing species.

Table 5: Effect of Inorganic Anions on Reactive Orange 16 Degradation

| Inorganic Anion | Effect on Degradation |

| Nitrate (NO₃⁻) | Strong Inhibition |

| Carbonate (CO₃²⁻) | Inhibition |

| Bicarbonate (HCO₃⁻) | Inhibition |

| Acetate (CH₃COO⁻) | Inhibition |

| Chloride (Cl⁻) | Weak Inhibition |

Sonochemical and Sonoelectrochemical Treatment Processes

Sonochemical and sonoelectrochemical methods are emerging AOPs that utilize the energy of ultrasound to induce chemical reactions for the degradation of pollutants like this compound. These processes offer unique advantages, including the ability to operate at ambient temperature and pressure.

Synergistic Effects of Ultrasound and Electrochemistry in Dye Degradation

The combination of ultrasound and electrochemistry, known as sonoelectrochemistry, can lead to a synergistic enhancement in the degradation of organic dyes. Ultrasound improves the efficiency of the electrochemical process through several mechanisms. The acoustic cavitation generated by ultrasound enhances the mass transport of the dye molecules to the electrode surface, thereby increasing the reaction rate. It also helps in keeping the electrode surface clean and active by preventing the accumulation of byproducts.

In the sonoelectrochemical degradation of Reactive Orange 122, a high decolorization efficiency of 97% was achieved in 90 minutes in the absence of hydrogen peroxide. biotechrep.ir The removal of Chemical Oxygen Demand (COD) was also significant, reaching 95.5%. biotechrep.ir The addition of hydrogen peroxide further enhanced the decolorization to 99%, although the COD removal was lower at 70%. biotechrep.ir This demonstrates the powerful synergistic effect of combining ultrasound with an electrochemical process for the effective degradation of reactive dyes. The process efficiency is influenced by factors such as the concentration of any added oxidizing agents (like H₂O₂), the initial dye concentration, the pH of the solution, and the applied voltage.

Table 6: Sonoelectrochemical Degradation of Reactive Orange 122

| Treatment Condition | Decolorization Efficiency (90 min) | COD Removal (90 min) |

| Without H₂O₂ | 97% | 95.5% |

| With H₂O₂ | 99% | 70% |

Role of Acoustic Cavitation in Radical Production

Acoustic cavitation is the fundamental phenomenon behind sonochemistry and sonoelectrochemistry. academie-sciences.fr When ultrasound waves (typically in the 20 kHz to 1 MHz range) pass through a liquid, they create oscillating bubbles. academie-sciences.fr These microbubbles expand and contract with the pressure waves until they reach a critical size and violently collapse. academie-sciences.frnih.gov This collapse generates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (around 1000 atm). nih.gov

These extreme conditions cause the thermal dissociation (pyrolysis) of water vapor and oxygen molecules trapped inside the collapsing bubbles. nih.govwikipedia.org The primary reaction is the homolysis of water molecules, which produces highly reactive hydroxyl radicals (•OH) and hydrogen atoms (•H). chemrxiv.org These radicals are then ejected into the surrounding liquid, where they can attack and degrade pollutant molecules like this compound. nih.gov Numerical simulations indicate that in addition to •OH radicals, oxygen atoms (O radicals) can also be generated, particularly at bubble temperatures above 6500 K. nih.gov

Optimization of Sonoelectrochemical Parameters (e.g., Ultrasound Frequency, Input Voltage, Hydrogen Peroxide Concentration)

The efficiency of the sonoelectrochemical degradation of reactive dyes is influenced by several operational parameters. Optimizing these factors is crucial for achieving high degradation and decolorization rates.

Input Voltage/Current: The applied electrical potential or current is a key parameter in the electrochemical part of the process. In a study on the sonoelectrochemical degradation of Reactive Orange 122, an input potential of 1.05 V was identified as optimal. biotechrep.irresearchgate.net For the degradation of Orange G, the removal efficiency increased significantly with the applied current, with 100 mA being an effective value. researchgate.net

Hydrogen Peroxide (H₂O₂) Concentration: The addition of H₂O₂ can enhance the process by providing an additional source of hydroxyl radicals. However, an optimal concentration exists beyond which the efficiency may decrease. For Reactive Orange 122, the optimal H₂O₂ concentration was found to be 3.0 mgL⁻¹. biotechrep.ir Interestingly, in the same study, a 97% decolorization with 95.5% Chemical Oxygen Demand (COD) removal was achieved in 90 minutes without H₂O₂, compared to 99% decolorization and 70% COD removal with H₂O₂. biotechrep.irresearchgate.net This suggests that residual H₂O₂ might interfere with COD measurements or that direct electrochemical and sonochemical effects are highly efficient on their own. biotechrep.ir

pH: The pH of the solution affects both the electrochemical reactions and the cavitation process. Acidic conditions are often favorable. For the sono-electrochemical degradation of Orange G, a pH of 3 resulted in the most significant degradation. researchgate.net A study on Reactive Orange 122 also investigated the effect of pH, determining that a pH of approximately 7.0 was optimal for their specific system. biotechrep.irresearchgate.net

Ultrasound Frequency/Power: The frequency and power of the ultrasound waves determine the intensity of acoustic cavitation. Higher power generally leads to increased radical production and degradation rates, up to a certain point where shielding effects can occur. researchgate.net

| Parameter | Dye | Optimal Value | Observed Effect | Source |

|---|---|---|---|---|

| Input Voltage | Reactive Orange 122 | 1.05 V | Determined as the optimal potential for the process. | biotechrep.ir |

| H₂O₂ Concentration | Reactive Orange 122 | 3.0 mgL⁻¹ | Achieved 99% decolorization; however, a system without H₂O₂ showed higher COD removal (95.5%). | biotechrep.ir |

| pH | Orange G | 3.0 | Significant degradation was achieved at this acidic pH. | researchgate.net |

| pH | Reactive Orange 122 | ~7.0 | Identified as the optimal pH for the specific experimental setup. | biotechrep.ir |

| Electric Current | Orange G | 100 mA | Effective current for achieving significant degradation. | researchgate.net |

Fenton and Photo-Fenton Oxidation Systems

The Fenton process is a classic AOP that uses a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.gov The photo-Fenton process is an enhancement where UV or visible light is used to accelerate radical production and regenerate the ferrous catalyst. mdpi.com

Iron-Mediated Hydroxyl Radical Generation

The core of the Fenton reaction is the catalytic decomposition of H₂O₂ by Fe²⁺ ions, as shown in the equation below. mdpi.com

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Influence of pH, Fe²⁺ Concentration, and H₂O₂ Concentration

The effectiveness of Fenton and photo-Fenton systems is highly dependent on key operational parameters.

pH: This is one of the most critical factors. The optimal pH for the Fenton process is typically in the acidic range, between 2.5 and 4.0. scispace.comscielo.org.za At higher pH values (above 4 or 5), iron precipitates as ferric hydroxide (Fe(OH)₃), which reduces the concentration of dissolved iron available for catalysis and deactivates the system. scispace.comscispace.com At very low pH, the reaction can be inhibited as H₂O₂ is more stable. scispace.com

Fe²⁺ Concentration: The concentration of the ferrous ion catalyst directly impacts the rate of hydroxyl radical generation. scispace.com Increasing the Fe²⁺ concentration generally increases the degradation rate. nih.gov However, an excessive amount of Fe²⁺ can be counterproductive, as it can react with the generated hydroxyl radicals, acting as a scavenger. mdpi.com

H₂O₂ Concentration: The concentration of hydrogen peroxide is crucial as it is the source of the hydroxyl radicals. mdpi.com An increase in H₂O₂ concentration typically leads to a higher degradation efficiency. nih.govresearchgate.net However, similar to the catalyst, an excess of H₂O₂ can also have a scavenging effect, reacting with •OH radicals to form less reactive hydroperoxyl radicals (HO₂•). mdpi.com

| Parameter | Condition | Degradation Efficiency | Source |

|---|---|---|---|

| pH | 3 | 97.77% | researchgate.net |

| 5 | ~80% | researchgate.net | |

| 9 | ~10% | researchgate.net | |

| Fe²⁺ Concentration (mg L⁻¹) | 5 | ~85% | researchgate.net |

| 10 | 97.77% | researchgate.net | |

| 20 | ~96% | researchgate.net | |

| H₂O₂ Concentration (mg L⁻¹) | 50 | ~92% | researchgate.net |

| 100 | 97.77% | researchgate.net | |

| 200 | ~95% | researchgate.net |

Data derived from a study on Reactive Orange 16 (RO16) degradation under the following conditions: 100 mg L⁻¹ dye concentration, pH 3, 10 mg L⁻¹ Fe²⁺, 100 mg L⁻¹ H₂O₂, and 30 minutes reaction time, with one parameter varied at a time. researchgate.net

Combined Fenton-like Processes (e.g., Sono-Photo-Fenton)

To further enhance degradation efficiency, the Fenton process can be combined with other AOPs like sonolysis (ultrasound) and photolysis (UV light). These combined processes, such as sono-Fenton, photo-Fenton, and sono-photo-Fenton, often exhibit synergistic effects, leading to faster and more complete mineralization of pollutants. mdpi.comresearchgate.net

A study on the degradation of Reactive Orange 16 (RO16) compared the efficiency of various Fenton-based systems. Under optimal conditions (pH 3, 100 mg L⁻¹ H₂O₂, 10 mg L⁻¹ Fe²⁺, 30 min), the following degradation efficiencies were achieved:

Fenton: 97.77%

Sono-Fenton: 97.96%

Photo-Fenton (UV-A): 98.78%

Sono-Photo-Fenton (UV-A): 96.12%

In this particular study, the photo-Fenton process showed the highest efficiency, suggesting that UV irradiation significantly accelerated the degradation of RO16. researchgate.net The sono-Fenton process also showed a slight improvement over the conventional Fenton process. researchgate.net

Ozonation and Combined Ozonation Processes

Ozonation is another powerful AOP that utilizes ozone (O₃), a strong oxidizing agent, to break down complex organic molecules. researchgate.net The process can degrade pollutants through two primary pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition in water, a process that is enhanced at alkaline pH. researchgate.net

Ozone is highly effective in decolorizing azo dyes because it readily attacks the chromophoric azo bond (–N=N–). researchgate.net Studies on the ozonation of Reactive Orange 16 have shown that it can completely remove color within a few minutes. researchgate.net The rate of decolorization is enhanced by higher ozone concentrations and higher pH values. researchgate.net For instance, the second-order rate constant for the reaction between ozone and Reactive Orange 16 increased from 2.5 × 10⁵ L/mol·s at pH 2 to 1.4 × 10⁶ L/mol·s at pH 11. researchgate.net

Ozonolysis Mechanisms and Intermediate Product Formation

The degradation of azo dyes like this compound through ozonolysis involves the electrophilic attack of ozone on the electron-rich parts of the dye molecule. The primary sites of attack are the azo bond (-N=N-) and the aromatic rings. The cleavage of the chromophoric azo bond is the principal step in the decolorization process. The reaction can proceed through two main pathways: a direct reaction with molecular ozone and an indirect reaction with highly reactive hydroxyl radicals (·OH) formed from ozone decomposition, especially at alkaline pH.

The reaction mechanism leads to the formation of various intermediate products. The initial attack on the azo bond can result in the formation of nitrogen gas and aromatic fragments such as substituted benzene and naphthalene (B1677914) derivatives. Further oxidation of these aromatic intermediates can lead to the opening of the aromatic rings, producing smaller aliphatic carboxylic acids (like oxalic acid, formic acid, and acetic acid), aldehydes, and inorganic ions such as nitrates, sulfates, and chlorides. While specific studies detailing the complete list of intermediates for this compound are limited, research on similar azo dyes, such as Reactive Orange 16, has identified as many as eleven intermediate organic compounds, indicating that the mineralization process is complex and often incomplete with ozonation alone. science.gov

Ozonation as Pretreatment for Enhanced Biodegradability

While ozonation can be effective for color removal, complete mineralization of dyes like this compound into CO2 and H2O is often not achieved, with total organic carbon (TOC) removal being partial. science.govscience.gov The intermediate products, such as short-chain carboxylic acids, are often more amenable to biological degradation than the original complex dye molecule.

Process Parameter Effects (e.g., Ozone Dose, pH, Reaction Time)

The efficiency of this compound degradation by ozonation is significantly influenced by several key process parameters, including the initial pH of the solution, the applied ozone dose, and the reaction time.

pH: The pH of the solution plays a crucial role in the ozonation mechanism. In acidic conditions, the direct reaction of molecular ozone with the dye molecule predominates. In alkaline conditions (high pH), the decomposition of ozone into highly reactive hydroxyl radicals is accelerated, leading to a more powerful, non-selective oxidation. For many reactive dyes, decolorization efficiency increases with pH. For instance, studies on similar reactive dyes have achieved a maximum color removal efficiency of 98.62% at a pH of 11. science.govscience.govscience.gov

Ozone Dose: The amount of ozone supplied directly impacts the degradation rate. A higher ozone dose provides more oxidizing agents to attack the dye molecules, generally leading to faster and more complete color removal. Research has demonstrated that an inlet ozone dose of 11.5 g/m³ can achieve high decolorization rates in a short reaction time. science.govscience.gov

Reaction Time: The duration of the ozonation process is critical for achieving the desired level of degradation. Decolorization is often rapid, with studies on reactive dyes showing over 97% color removal within the first 5 to 18 minutes of ozone exposure. science.govscience.govscience.gov However, achieving significant TOC reduction requires longer reaction times as the intermediate products are oxidized more slowly.

| Parameter | Condition | Effect on Degradation | Citation |

|---|---|---|---|

| pH | 11 | Maximizes color removal efficiency (up to 98.62%) by promoting hydroxyl radical formation. | science.govscience.govscience.gov |

| Ozone Dose | 11.5 g/m³ | Ensures a high reaction rate constant (0.26 min⁻¹) for rapid decolorization. | science.govscience.gov |

| Reaction Time | 18 minutes | Achieves near-complete decolorization (98.62%) under optimal pH and ozone dose. | science.govscience.gov |

Ionizing Radiation-Based Advanced Oxidation

Ionizing radiation, such as gamma rays and electron beams, as well as UV irradiation, represents another category of AOPs for the degradation of persistent organic pollutants like this compound. These methods utilize high-energy radiation to generate reactive species directly in the aqueous solution.

Degradation by Gamma and UV Irradiation

Both gamma and UV irradiation have been shown to be effective in degrading textile dyes.

Gamma Irradiation: Gamma rays emitted from sources like Cobalt-60 penetrate the aqueous solution and interact with water molecules to produce a range of highly reactive species. This method has the advantage of not requiring any additional chemicals and can treat large volumes of wastewater. Studies have demonstrated the potential of using gamma-irradiation for the removal of dyes from effluents. science.gov

UV Irradiation: Ultraviolet (UV) light, particularly in the presence of a photocatalyst or an oxidizing agent, is a widely studied AOP for dye degradation. symposia.ir Direct photolysis by UV light can cleave bonds within the dye molecule, though the efficiency can be limited. The combination of UV with other oxidants significantly enhances the degradation process. Research has shown that UV-based AOPs can effectively decolorize and degrade this compound. mdpi.comuts.edu.au For example, under UV irradiation alone, a 49% degradation of Reactive Orange has been observed within 4 hours. uts.edu.au

Contribution of Transient Species (e.g., Hydrated Electrons, Hydrogen Atoms, Hydroxyl Radicals)

The degradation of organic compounds during irradiation of aqueous solutions is primarily driven by the radiolytic products of water. The interaction of ionizing radiation with water generates several transient and highly reactive species: the hydroxyl radical (·OH), the hydrated electron (e⁻aq), and the hydrogen atom (H·).

Hydroxyl Radicals (·OH): These are powerful, non-selective oxidizing agents that react rapidly with the dye molecule, leading to hydroxylation of aromatic rings and cleavage of the azo bond. This is considered the primary pathway for oxidative degradation in many AOPs. mdpi.com

The combined action of these oxidizing and reducing species makes irradiation a potent method for breaking down complex molecules like this compound.

Enhancement with Auxiliary Oxidants (e.g., H₂O₂)

The efficiency of radiation-based AOPs can be significantly enhanced by adding auxiliary oxidants, most commonly hydrogen peroxide (H₂O₂).

UV/H₂O₂ Process: The photolysis of H₂O₂ by UV light (specifically UV-C) generates additional hydroxyl radicals, substantially increasing the oxidative capacity of the system. This synergistic effect leads to much faster and more complete degradation of the dye than with either UV or H₂O₂ alone. The UV/H₂O₂ process has been demonstrated to be an effective AOP for treating azo dyes. mst.dkscience.gov

Gamma/H₂O₂ Process: Similarly, adding H₂O₂ to a solution undergoing gamma irradiation can increase the yield of hydroxyl radicals, thereby accelerating the degradation of the target pollutant.

Fenton-like processes, which involve H₂O₂ and an iron catalyst, can also be initiated or enhanced by UV light (photo-Fenton). The photo-Fenton process has been successfully applied to the degradation of this compound, demonstrating its high efficiency in treating dye-containing wastewater. mdpi.comnewcastle.edu.au

| Process | Auxiliary Agent | Mechanism of Enhancement | Citation |

|---|---|---|---|

| UV Irradiation | H₂O₂ | Photolysis of H₂O₂ generates additional hydroxyl radicals, increasing the rate of oxidative degradation. | mst.dkscience.gov |

| UV Irradiation | Fe(II)/H₂O₂ (Photo-Fenton) | UV light enhances the Fenton reaction, leading to a higher production rate of hydroxyl radicals for dye degradation. | mdpi.com |

| Gamma Irradiation | H₂O₂ | Increases the overall yield of hydroxyl radicals in the system, accelerating the degradation process. | newcastle.edu.au |

Hydrodynamic Cavitation Hybrid Processes for this compound Degradation

While specific research focusing exclusively on the degradation of this compound through hydrodynamic cavitation (HC) hybrid processes is limited, extensive studies on structurally similar reactive dyes, such as Reactive Orange 4 (RO4), provide significant insights into the efficacy of these advanced oxidation processes (AOPs). The principles and observed enhancements in degradation and mineralization are considered directly applicable to this compound. This section will, therefore, draw upon key findings from the degradation of Reactive Orange 4 to illustrate the potential of HC-based hybrid techniques.

Hydrodynamic cavitation is a process where the vaporization, expansion, and subsequent collapse of microbubbles in a liquid occur due to pressure variations. This violent collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (•OH) from the dissociation of water molecules. These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like reactive dyes.

Research into the degradation of Reactive Orange 4 has demonstrated that the efficiency of HC alone can be significantly improved by combining it with oxidizing agents like H₂O₂ and ozone. science.govuts.edu.au In one such study, the operational parameters for the HC process were first optimized to achieve maximum degradation. science.gov Following this optimization, the hybrid processes were evaluated.

It was found that the mineralization of the dye, which is the conversion of the organic molecule into inorganic substances like CO₂ and H₂O, was substantially increased with the hybrid methods. science.govuts.edu.au While hydrodynamic cavitation alone achieved a mineralization rate of 14.67%, the addition of hydrogen peroxide (HC + H₂O₂) more than doubled this rate to 31.90%. science.govuts.edu.au An even more dramatic increase was observed with the introduction of ozone (HC + Ozone), which resulted in a 76.25% mineralization rate. science.govuts.edu.au

These findings indicate a strong synergistic effect between hydrodynamic cavitation and the added oxidizing agents. The synergy coefficient for both HC + H₂O₂ and HC + Ozone processes was calculated to be greater than one, confirming that the combined processes are more effective than the individual treatments alone. science.govuts.edu.au The combination of hydrodynamic cavitation with ozone was identified as the most energy-efficient method for the degradation of Reactive Orange 4 among the tested configurations. science.govuts.edu.au

The enhanced degradation in hybrid systems is attributed to the increased production of hydroxyl radicals. Hydrodynamic cavitation facilitates the decomposition of H₂O₂ and ozone, leading to a higher concentration of these potent oxidizing species.

Research Findings on the Degradation of Reactive Orange 4 by Hybrid Hydrodynamic Cavitation Processes

The following table summarizes the mineralization rates achieved for Reactive Orange 4 using different hydrodynamic cavitation-based methods.

Table 1: Mineralization Rates of Reactive Orange 4 Using Different HC-Based Processes

| Treatment Process | Mineralization Rate (%) |

|---|---|

| Hydrodynamic Cavitation (HC) Alone | 14.67 |

| HC + Hydrogen Peroxide (H₂O₂) | 31.90 |

| HC + Ozone (O₃) | 76.25 |

The data clearly illustrates the significant improvement in mineralization when hydrodynamic cavitation is combined with other oxidizing agents.

Table 2: Synergistic Effects in Hybrid HC Processes for Reactive Orange 4 Degradation

| Hybrid Process | Key Finding | Synergy |

|---|---|---|

| HC + H₂O₂ | More than doubles the mineralization rate compared to HC alone. science.govuts.edu.au | Synergistic coefficient > 1 |

| HC + Ozone | Results in a five-fold increase in mineralization compared to HC alone. science.govuts.edu.au | Synergistic coefficient > 1 |

Biological Degradation and Bioremediation of Reactive Orange 1

Microbial Decolorization and Biodegradation Studies

Microbial decolorization is the primary mechanism for the biological treatment of dye-containing wastewater. It relies on the metabolic activities of microorganisms to transform the dye molecules, leading to a loss of color and partial or complete degradation of the parent compound.

Researchers have successfully isolated and identified several microbial strains with the ability to decolorize and biodegrade Reactive Orange 1. These microorganisms are often sourced from environments contaminated with textile effluents, as they have likely adapted to utilize or tolerate the chemical constituents of the dyes.

Various bacterial species have demonstrated significant efficacy in the degradation of this compound.

Enterococcus faecalis : The strain Enterococcus faecalis YZ 66 has been studied for its ability to decolorize Reactive Orange 16. primescholars.comprimescholars.com Under static anoxic conditions, this strain achieved 77.73% decolorization in 80 minutes. primescholars.comprimescholars.com The biodegradation was confirmed through UV-Visible spectrophotometry, Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) analyses. primescholars.comprimescholars.com The presence of meat extract as an additional nitrogen source was found to enhance the decolorization process. primescholars.com This bacterium has also shown the potential to decolorize a mixture of five different dyes, indicating its versatility for treating mixed industrial effluents. primescholars.comprimescholars.com

Pseudomonas spp. : A strain of Pseudomonas spp. was found to be highly effective in decolorizing Reactive Orange, achieving 98% decolorization at a concentration of 50 mg/L within five hours under static anoxic conditions. sciepub.com The optimal conditions for this process were identified as a pH of 8.0 and a temperature of 37°C. sciepub.comsciepub.com The bacterium demonstrated strong decolorizing activity in the temperature range of 27°C to 37°C. sciepub.com The degradation of the dye by this strain was further confirmed by Fourier Transform Infrared (FTIR) analysis. sciepub.com A consortium including Pseudomonas spp. has also been used to degrade this compound. tandfonline.com

Enterobacter aerogenes : A bacterial consortium that included Enterobacter aerogenes was isolated from a Down Flow Fixed Film Reactor (DFFR) treating dye wastewater. ijert.org This consortium demonstrated a high decolorization ability of 94±2% for Reactive Violet 5 R under a wide range of conditions, including a pH range of 4 to 10 and temperatures from 25 to 50°C. ijert.org It was also effective in decolorizing other reactive dyes, including Reactive Orange W3R. ijert.org Another study highlighted the potential of Enterobacter aerogenes ES014, isolated from dye effluent, in effectively decolorizing various azo dyes. researchgate.net

Interactive Data Table: Bacterial Degradation of this compound

| Bacterial Strain | Decolorization Efficiency | Time | Initial Dye Concentration | Optimal pH | Optimal Temperature | Conditions |

|---|---|---|---|---|---|---|

| Enterococcus faecalis YZ 66 | 77.73% | 80 minutes | 50 mg/L | - | 37°C | Static anoxic |

| Pseudomonas spp. | 98% | 5 hours | 50 mg/L | 8.0 | 37°C | Static anoxic |

| Enterobacter aerogenes (consortium) | 94±2% (for Reactive Violet 5 R) | 5 to 96 hours | 100 to 1000 mg/L | 4 to 10 | 25 to 50°C | - |

Isolation and Characterization of Dye-Degrading Microorganisms

Actinobacteria

Actinobacteria, particularly from marine environments, have emerged as potent degraders of azo dyes.

Streptomyces albidoflavus : The strain Streptomyces albidoflavus 3MGH has been shown to effectively decolorize and degrade Reactive Orange 122. nih.govdntb.gov.uanih.gov It achieved up to 60.74% decolorization within 5 days at a dye concentration of 0.3 g/L. nih.govdntb.gov.uanih.gov The optimal conditions for this process were a temperature of 35°C and a pH of 6, with sucrose (B13894) and beef extract as the carbon and nitrogen sources, respectively. nih.govdntb.gov.uanih.gov Following optimization, a significant reduction of 94.4% in the total organic carbon of Reactive Orange 122 was observed. nih.govdntb.gov.uanih.gov

Marine Nocardiopsis sp. : A marine actinobacterium, Nocardiopsis sp. strain VITVAMB 1, isolated from sediment samples, demonstrated remarkable efficiency in decolorizing Reactive Orange 16. ijbiotech.comresearchgate.netnih.gov This strain decolorized 85.6% of the dye at a concentration of 250 mg/L within 24 hours. ijbiotech.comresearchgate.net The maximum decolorization was observed at a pH of 8, a temperature of 35°C, and a salt concentration of 3%. ijbiotech.comresearchgate.netnih.gov The degradation was confirmed by HPLC and FTIR analysis. ijbiotech.comresearchgate.net

Interactive Data Table: Actinobacterial Degradation of this compound

| Actinobacterial Strain | Decolorization Efficiency | Time | Initial Dye Concentration | Optimal pH | Optimal Temperature |

|---|---|---|---|---|---|

| Streptomyces albidoflavus 3MGH | 60.74% | 5 days | 300 mg/L | 6 | 35°C |

| Marine Nocardiopsis sp. VITVAMB 1 | 85.6% | 24 hours | 250 mg/L | 8 | 35°C |

Enzymatic Mechanisms of Azo Dye Transformation

The breakdown of azo dyes by microorganisms is facilitated by specific enzymes that catalyze the cleavage of the azo bond (-N=N-), which is the primary chromophore responsible for the dye's color.

Azo reductases are the key enzymes responsible for the initial step in the biodegradation of azo dyes. rsc.org These enzymes catalyze the reductive cleavage of the azo bond, typically under anaerobic or microaerophilic conditions, resulting in the formation of colorless aromatic amines. rsc.orgresearchgate.net The mechanism involves the transfer of reducing equivalents, often from NADH or NADPH, to the azo dye. rsc.org The process is generally inhibited by the presence of oxygen. ijert.org For instance, the degradation of Reactive Orange 16 by Enterococcus faecalis YZ 66 occurs under static anoxic conditions, which favors the activity of azo reductases. primescholars.com The marine origin of Nocardiopsis sp. VITVAMB 1 also suggests it is an attractive source for novel azo dye reducing enzymes. ijbiotech.comnih.gov

Laccases (EC 1.10.3.2) are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, including some azo dyes. frontiersin.orgscispace.com Unlike azo reductases, laccases are oxidative enzymes and function under aerobic conditions. nih.gov The degradation of Reactive Orange 122 by Streptomyces albidoflavus 3MGH involves the laccase enzyme, which had a specific activity of 5.96 U/mg after the treatment process. nih.govdntb.gov.uanih.gov Similarly, the degradation of Reactive Orange 16 by Aspergillus flavus A5P1 was found to involve extracellular laccase as a key enzyme. nih.gov However, some studies have shown that laccase treatment alone may not be effective for all reactive dyes. researchgate.net The mechanism of laccase-mediated degradation often involves the generation of radicals, leading to the breakdown of the dye structure. scispace.com

NADH-DCIP Reductase

NADH-DCIP (Nicotinamide adenine (B156593) dinucleotide-2,6-dichlorophenol indophenol) reductase is a significant oxidoreductase enzyme implicated in the initial stages of azo dye biodegradation. This enzyme facilitates the transfer of electrons from NADH to the azo dye, which acts as the electron acceptor, leading to the reductive cleavage of the azo bond (-N=N-). This process is a crucial step in the decolorization of this compound.

Research has demonstrated a significant induction in NADH-DCIP reductase activity in various microorganisms during the decolorization of Reactive Orange 16 (a common variant of this compound). For instance, in studies involving Bacillus sp. ADR, a notable increase in the activity of extracellular NADH-DCIP reductase was observed during the dye's decolorization, suggesting its direct role in the breakdown process. nih.gov Similarly, activated sludge developed for treating textile dyes, including a variant named Reactive Orange HE2R, showed a significant increase in NADH-DCIP reductase activity in the sludge cells after decolorization compared to control cells. ijsr.netresearchgate.net This enzyme is considered a marker for the azo bond reduction process. frontiersin.org The reduction of DCIP by the enzyme, which changes the blue color of DCIP to a colorless form, serves as an indicator of this activity. frontiersin.org

The induction of NADH-DCIP reductase, often alongside other enzymes like laccase and azoreductase, is a common observation in bacterial consortia capable of high decolorization efficiency for reactive dyes, including Reactive Orange 16. jmbfs.org This enzymatic action is a key component of the metabolic machinery that allows microorganisms to break down the complex and recalcitrant structure of azo dyes.

Table 1: Research Findings on NADH-DCIP Reductase and this compound Decolorization

| Microorganism/System | Reactive Orange Variant | Key Findings | Reference |

| Bacillus sp. ADR | C.I. Reactive Orange 16 | Significant induction in extracellular NADH-DCIP reductase activity during decolorization. | nih.gov |

| Activated Sludge | Reactive Orange HE2R | NADH-DCIP reductase activity significantly increased in sludge cells after decolorization. | ijsr.netresearchgate.net |

| Bacterial Consortium | Reactive Orange 16 | Enhanced activity of NADH-DCIP reductase contributed to 98-99% decolorization. | jmbfs.org |

| Brevibacillus laterosporus | General Azo Dyes | NADH-DCIP reductase is a key enzyme in the decolorization process. | jmbfs.org |

Bioreactor Technologies for this compound Treatment

Activated Sludge Systems

Activated sludge is a widely used biological wastewater treatment process that employs a mixed community of microorganisms to break down organic pollutants. ijsr.netresearchgate.net This system has been applied to the treatment of textile effluents containing reactive dyes like this compound. The process involves aerating the wastewater in the presence of a flocculated suspension of microorganisms, which form the activated sludge. ijsr.netresearchgate.net

The effectiveness of activated sludge systems in decolorizing this compound is often dependent on the presence of co-substrates and the acclimation of the microbial community. In a lab-scale study, activated sludge was developed to decolorize Reactive Orange HE2R, achieving 98% decolorization within 24 hours when supplemented with yeast extract. ijsr.netresearchgate.net The mechanism involves both biosorption of the dye onto the sludge biomass and enzymatic degradation. iwaponline.com Key enzymes identified in this process include laccase and NADH-DCIP reductase. ijsr.netresearchgate.net